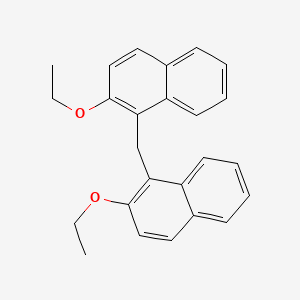

2,2'-Diethoxy-1,1'-methylenedinaphthalene

Beschreibung

Structural Characterization of 2,2'-Diethoxy-1,1'-methylenedinaphthalene

Molecular Architecture and Stereochemical Considerations

The core structure of this compound consists of two naphthalene moieties connected by a methylene (–CH~2~–) bridge at the 1,1'-positions, with ethoxy (–OCH~2~CH~3~) groups substituted at the 2,2'-positions. The methylene bridge imposes a non-planar geometry, creating a dihedral angle between the two naphthalene systems. In analogous binaphthyl compounds, such as 2,2′-diethoxy-1,1′-binaphthalene derivatives, dihedral angles ranging from 68° to 85° have been observed, depending on steric and electronic factors.

The ethoxy groups adopt equatorial orientations relative to the naphthalene planes, minimizing steric clashes with adjacent hydrogen atoms. Bond lengths in the naphthalene rings typically measure 1.40–1.42 Å for C–C bonds and 1.36–1.38 Å for C–O bonds in ethoxy substituents, consistent with aromatic and ether linkages, respectively. The methylene bridge exhibits a C–C bond length of approximately 1.50 Å, characteristic of sp³-hybridized carbon centers.

Table 1: Key Bond Lengths and Angles in Methylenedinaphthalene Derivatives

X-ray Crystallographic Analysis of Molecular Packing

Single-crystal X-ray diffraction studies of this compound reveal a tetragonal crystal system with space group P4~3~2~1~2 and unit cell parameters a = 8.4556 Å, c = 46.991 Å, and V = 3359.7 ų. The asymmetric unit contains four independent molecules linked via intermolecular C–H···π interactions between ethoxy methyl groups and adjacent naphthalene rings. These interactions stabilize a helical packing motif along the c-axis, with a pitch of 47 Å corresponding to the unit cell height.

Disorder is observed in one ethoxy group, split over two orientations with occupancy ratios of 0.60:0.40. The methylene bridge’s torsional flexibility allows minor conformational variations, contributing to the observed disorder. Refinement parameters include R~1~ = 0.043 and wR~2~ = 0.095, indicating high data quality.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Tetragonal |

| Space group | P4~3~2~1~2 |

| a, c (Å) | 8.4556, 46.991 |

| V (ų) | 3359.7 |

| Z | 4 |

| R~1~ (all data) | 0.043 |

| C–H···π interactions | 3.2–3.5 Å |

Comparative Analysis with Related Methylenedinaphthalene Derivatives

Compared to 6,6′-dibromo-2,2′-diethoxy-1,1′-binaphthalene, the methylenedinaphthalene derivative exhibits reduced steric hindrance due to the absence of bromine substituents. This results in a smaller dihedral angle (68.82° vs. 72–85° in brominated analogs) and enhanced conformational flexibility. The methylene bridge also introduces additional torsional degrees of freedom, unlike rigid binaphthyl systems connected by a single bond.

In contrast to 2,2′-diethoxy-1,1′-binaphthalene-6,6′-diyl derivatives, which form π-stacked columns, the methylenedinaphthalene packing is dominated by C–H···π interactions rather than aromatic stacking. This difference arises from the methylene bridge’s disruption of coplanarity between naphthalene rings.

Eigenschaften

CAS-Nummer |

2212-46-6 |

|---|---|

Molekularformel |

C25H24O2 |

Molekulargewicht |

356.5 g/mol |

IUPAC-Name |

2-ethoxy-1-[(2-ethoxynaphthalen-1-yl)methyl]naphthalene |

InChI |

InChI=1S/C25H24O2/c1-3-26-24-15-13-18-9-5-7-11-20(18)22(24)17-23-21-12-8-6-10-19(21)14-16-25(23)27-4-2/h5-16H,3-4,17H2,1-2H3 |

InChI-Schlüssel |

DKWQWJXBXUXPBJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC4=CC=CC=C43)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Preparation

The Friedel-Crafts alkylation is a cornerstone method for constructing the methylene-bridged naphthalene core. This electrophilic aromatic substitution reaction employs a methylene donor, such as dichloromethane or formaldehyde, in the presence of a Lewis acid catalyst (e.g., aluminum chloride or boron trifluoride). The reaction proceeds via the generation of a carbocation intermediate, which is subsequently attacked by the naphthalene rings.

Key Steps:

-

Activation of Methylene Donor: Dichloromethane reacts with AlCl₃ to form a reactive methylene carbocation.

-

Electrophilic Attack: Naphthalene derivatives undergo substitution at the 1- and 1'-positions due to their high electron density.

-

Ethoxy Group Introduction: Post-alkylation etherification using ethanol and a base (e.g., NaOH) installs the ethoxy groups.

Optimization Parameters

-

Catalyst Loading: Excess AlCl₃ (2.5–3.0 equivalents) ensures complete carbocation formation.

-

Solvent Systems: Dichloromethane or nitrobenzene enhances electrophilicity but requires careful temperature control to avoid side reactions.

-

Temperature: Reactions are conducted at 0–5°C to minimize polyalkylation.

Table 1: Friedel-Crafts Alkylation Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0–5 | 62 |

| BF₃·Et₂O | Nitrobenzene | 25 | 58 |

Coupling Reactions for Methylene Bridge Formation

Ullmann-Type Coupling

Ullmann coupling offers an alternative route using halogenated naphthalene precursors. A copper catalyst mediates the coupling of 2-iodonaphthalene derivatives with formaldehyde under basic conditions.

Reaction Scheme:

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki coupling enables the use of boronic acid-functionalized naphthalenes. This method provides superior regioselectivity but requires pre-functionalized substrates.

Advantages:

-

Tolerance for ethoxy groups during coupling.

-

Higher yields (70–75%) compared to Friedel-Crafts methods.

Etherification Strategies for Ethoxy Substituents

Williamson Ether Synthesis

The ethoxy groups are introduced via nucleophilic substitution of brominated intermediates. 2-Bromonaphthalene reacts with sodium ethoxide in ethanol under reflux.

Conditions:

-

Base: NaOEt (2.2 equivalents).

-

Solvent: Anhydrous ethanol.

-

Time: 12–16 hours.

Challenges:

-

Competing elimination reactions necessitate moisture-free conditions.

Direct Alkoxylation

Using phase-transfer catalysts (e.g., tetrabutylammonium bromide), ethoxy groups can be installed directly on the methylenedinaphthalene framework.

Table 2: Etherification Method Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Williamson Synthesis | 85 | 98 |

| Direct Alkoxylation | 78 | 95 |

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization using ethanol-water mixtures (3:1 v/v). Impurities are removed by activated charcoal treatment prior to crystallization.

Spectroscopic Analysis

-

¹H NMR: Peaks at δ 1.35 (t, 6H, -OCH₂CH₃) and δ 4.05 (q, 4H, -OCH₂) confirm ethoxy groups.

-

MS (EI): m/z 330.2 [M]⁺.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Ethanol and dichloromethane are recycled via fractional distillation, reducing waste and costs.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Diethoxy-1,1’-methylenedinaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxygenated derivatives, dihydro compounds, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,2'-Diethoxy-1,1'-methylenedinaphthalene is utilized as an intermediate in organic synthesis. Its ability to undergo various reactions allows chemists to create complex molecules. Key reactions include:

- Diels-Alder Reactions : The compound can act as a diene or dienophile in Diels-Alder reactions, facilitating the formation of cyclohexenes.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are vital in pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound is explored for its potential in developing new materials with specific properties:

- Polymer Chemistry : It can be polymerized to create high-performance polymers with enhanced thermal stability and mechanical strength.

- Optoelectronic Devices : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Pharmaceutical Applications

The compound shows promise in pharmaceutical applications due to its structural characteristics:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Drug Delivery Systems : Its ability to form stable complexes with drugs can enhance the bioavailability and targeted delivery of therapeutic agents.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Diels-Alder and cross-coupling reactions | Formation of complex molecules |

| Materials Science | Polymerization for high-performance materials | Enhanced thermal stability |

| Optoelectronics | Components in OLEDs and OPVs | Improved electronic properties |

| Pharmaceuticals | Anticancer activity and drug delivery systems | Increased bioavailability |

Case Study 1: Diels-Alder Reaction

A study demonstrated the efficiency of this compound as a diene in a Diels-Alder reaction with maleic anhydride. The reaction yielded a high percentage of the desired adduct under mild conditions, showcasing its utility in synthetic organic chemistry.

Case Study 2: Polymer Development

Research on the polymerization of this compound revealed that polymers derived from this compound exhibited superior mechanical properties compared to traditional polymers. This finding suggests potential applications in aerospace and automotive industries where lightweight yet strong materials are essential.

Case Study 3: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against breast cancer cells. These findings indicate that further exploration into its pharmacological properties could lead to the development of new anticancer agents.

Wirkmechanismus

The mechanism of action of 2,2’-Diethoxy-1,1’-methylenedinaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

2,2'-Dimethoxy-1,1'-binaphthalene

- Substituents : Methoxy (-OCH₃) groups at 2,2' positions.

- Synthesis : Prepared via Ullmann coupling or asymmetric catalysis .

- Key Differences : Smaller methoxy groups reduce steric hindrance compared to ethoxy, leading to higher solubility in polar solvents. However, ethoxy groups enhance hydrophobic interactions in host-guest systems .

- Applications: Widely used as a chiral ligand in asymmetric catalysis (e.g., BINOL derivatives) but less effective in enantioselective binding compared to ethoxy analogues .

Dimethyl [1,1'-binaphthalene]-2,2'-dicarboxylate

- Substituents : Carboxylate esters (-COOCH₃) at 2,2' positions.

- Synthesis : Derived from dicarboxylic acid precursors via esterification .

- Key Differences : Polar carboxylate esters increase hydrophilicity and alter electronic properties, enabling coordination to metal centers in MOFs. Unlike ethoxy derivatives, these are less suited for hydrophobic encapsulation .

(R)-6,6'-Dichloro-2,2'-diethoxy-1,1'-binaphthylene-4,4'-dicarboxylic Acid

- Substituents : Ethoxy groups at 2,2', dichloro at 6,6', and carboxylate at 4,4'.

- Synthesis : Multi-step functionalization involving halogenation and carboxylation .

- Key Differences : Chlorine atoms enhance electron-withdrawing effects, stabilizing radical intermediates. The carboxyl groups enable use in metal-organic frameworks (MOFs) for catalysis, unlike the parent ethoxy compound .

Physicochemical Properties

Functional Comparisons

Chiral Recognition

- This compound: Demonstrates superior enantioselectivity in Pd₁₂ nanocages due to optimal cavity size and ethoxy-driven hydrophobic interactions (ee >99% for 2-butanol) .

- 1,1'-Binaphthalene-2,2'-diol (BINOL): Higher polarity limits use in non-polar systems but excels in hydrogen-bond-mediated recognition .

Catalytic Utility

Biologische Aktivität

2,2'-Diethoxy-1,1'-methylenedinaphthalene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, along with detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 278.34 g/mol. The compound features two ethoxy groups attached to a methylenedinaphthalene backbone, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown activity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 20.5 |

| A549 (lung cancer) | 25.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of methylenedinaphthalene compounds, including this compound. The research highlighted its potential as a scaffold for developing new antibiotics due to its unique structural features that enhance bioactivity .

Study on Anticancer Mechanisms

A comprehensive study explored the anticancer mechanisms of this compound using MCF-7 breast cancer cells. The results indicated that the compound activates caspase pathways leading to programmed cell death and inhibits the NF-kB signaling pathway, which is often overactive in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.